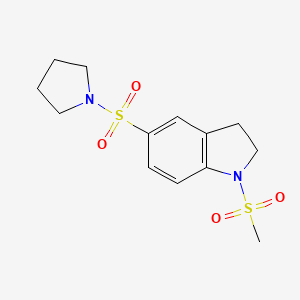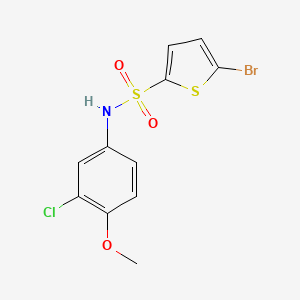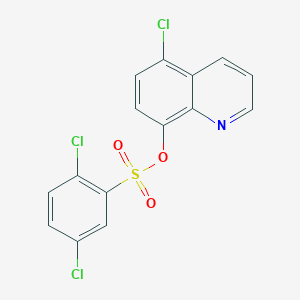
1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline
Description
1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline is a compound with potential significance in various chemical and pharmaceutical applications. It belongs to a class of compounds known as sulfonyl indolines, which are characterized by their unique molecular structures and properties.
Synthesis Analysis
The synthesis of sulfonyl indolines, including 1-(methylsulfonyl)-5-(1-pyrrolidinylsulfonyl)indoline, involves sulfonation reactions. These are typically conducted using chlorosulfonic acid in acetonitrile, leading to the development of various sulfonamide derivatives (Janosik et al., 2006). Additionally, methods like Fe(II)-catalyzed or UV-driven formal [2 + 2 + 1] cyclization reactions can be used to synthesize polycyclic sulfonyl indolines (Lu et al., 2019).
Molecular Structure Analysis
The molecular structure of sulfonyl indolines is characterized by their planar indole ring systems. For example, in some similar compounds, the indole ring system is planar, and the sulfonyl-bound phenyl ring forms distinct dihedral angles with the indole ring system (Ravishankar et al., 2003).
Chemical Reactions and Properties
Sulfonyl indolines, including the subject compound, can undergo various chemical reactions. For instance, sulfenylation reactions involving methylsulfenyl chloride and pyridine have been noted in the synthesis of related compounds (Gilow et al., 1991). Additionally, aminoacylation of indoles and pyrroles through multicomponent reactions involving ynol ethers and sulfonyl azides is another example (Alford & Davies, 2014).
properties
IUPAC Name |
1-methylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c1-20(16,17)15-9-6-11-10-12(4-5-13(11)15)21(18,19)14-7-2-3-8-14/h4-5,10H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJUWLWENQKROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4542554.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-4-methylbenzamide](/img/structure/B4542575.png)

![4-{[1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4542581.png)

![3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B4542593.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4542606.png)

![3,5-dimethyl-4-[4-(3-methylphenoxy)butyl]-1H-pyrazole](/img/structure/B4542615.png)
![2-{[5-(5-ethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542618.png)

![N-(4-fluorobenzyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4542631.png)
